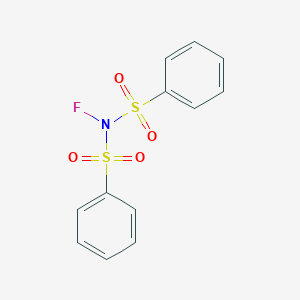

N-Fluorobenzenesulfonimide

Descripción general

Descripción

La N-Fluorobenzenosulfonimida es un reactivo versátil y ampliamente utilizado en la síntesis orgánica. Se emplea principalmente para la fluoración directa y aminación de compuestos aromáticos y heteroaromáticos. Este compuesto es conocido por su estabilidad, suavidad y alta solubilidad, lo que lo convierte en una opción popular en diversas transformaciones químicas .

Métodos De Preparación

La N-Fluorobenzenosulfonimida se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de la bencenosulfonimida con flúor elemental u otros agentes fluorantes en condiciones controladas. La reacción generalmente requiere un catalizador y se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas . Los métodos de producción industrial a menudo implican reacciones a gran escala utilizando equipos especializados para garantizar la seguridad y la eficiencia .

Análisis De Reacciones Químicas

Fluorination Reactions

NFSI is primarily recognized for its role as a fluorinating agent. It can introduce fluorine into various organic substrates through direct fluorination or by facilitating fluorodemethylation.

-

Mechanism : The mechanism typically involves the formation of an N-sulfonimidyl radical, which can abstract hydrogen from the substrate, leading to the formation of fluoro-substituted products.

-

Examples :

| Substrate | Reaction Type | Yield (%) |

|---|---|---|

| 1,3-Dimethoxybenzene | Monofluorination | 51 |

| 1,3,5-Trimethoxybenzene | Difluorination | 80 |

Sulfonylation Reactions

NFSI also acts as a sulfonyl source, allowing for the introduction of sulfonyl groups into organic molecules.

-

Mechanism : The sulfonylation occurs via nucleophilic attack by nitrogen-containing compounds on the sulfur atom of NFSI, leading to the formation of sulfonamide derivatives.

-

Examples :

| Reactant | Product | Yield (%) |

|---|---|---|

| Imidazole | 1-(Benzenesulfonyl)imidazole | 41-61 |

Amidation Reactions

The amidation capabilities of NFSI have been explored under mechanochemical conditions.

-

Mechanism : The amidation process often involves the direct reaction of amines with NFSI, leading to the formation of amides.

-

Example :

Diamination and Carboamination Reactions

NFSI has been utilized in palladium-catalyzed reactions for diamination and carboamination.

Aplicaciones Científicas De Investigación

Fluorination Reactions

NFSI is renowned for its role in the direct fluorination of (hetero)aromatic compounds. Recent studies have demonstrated that NFSI can effectively fluorinate substrates bearing electron-donating groups, yielding ortho-monofluorinated products in moderate to good yields . For instance, the fluorination of naproxen, an anti-inflammatory drug, was achieved using NFSI without any additional catalyst, resulting in a significant yield of the desired product .

Table 1: Summary of Fluorination Reactions Using NFSI

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| Naproxen | MeCN, 80 °C | 62 |

| 2-Naphthol | Ball milling with NFSI | 51 |

| Various heterocycles | Pd(OAc)₂/TFA at 110 °C | Moderate to good |

Sulfonylation Reactions

NFSI also acts as an effective sulfonylating agent. It has been shown to facilitate the sulfonylation of imidazoles and other nitrogen-containing heterocycles under mechanochemical conditions, which allows for solvent-free reactions with comparable yields to traditional methods .

Table 2: Examples of Sulfonylation Using NFSI

| Substrate | Product | Yield (%) |

|---|---|---|

| Imidazole | 1-(benzenesulfonyl)imidazole | 41 |

| 2-Methylimidazole | Product derived from sulfonylation | 58 |

| Benzimidazole | Product derived from sulfonylation | 65 |

Amidation Reactions

The amidation capabilities of NFSI have been explored extensively. It can serve as an amine source in various transformations, including copper-catalyzed reactions that yield amides from alkenes . The use of NFSI in these reactions enhances the efficiency and selectivity compared to traditional methods.

Table 3: Amidation Reactions Involving NFSI

| Substrate | Reaction Type | Yield (%) |

|---|---|---|

| Unactivated alkenes | Palladium-catalyzed diamination | High |

| Aza-annulation | Copper-catalyzed reaction | Moderate |

Case Study 1: Direct Fluorination of Naproxen

In a significant study, researchers demonstrated the direct C–H fluorination of naproxen using NFSI under catalyst-free conditions. The reaction was performed at elevated temperatures and yielded a fluorinated derivative with minimal side products .

Case Study 2: Mechanochemical Reactions

A novel approach utilizing mechanochemistry allowed for the efficient use of NFSI in various transformations without solvents. This method not only improved yields but also reduced reaction times significantly compared to traditional solvent-based methods .

Mecanismo De Acción

El mecanismo de acción de la N-Fluorobenzenosulfonimida implica su función como agente fluorante y aminante electrófiloEste proceso a menudo involucra la formación de complejos intermedios con metales de transición, que ayudan a estabilizar las especies reactivas y promover las transformaciones deseadas .

Comparación Con Compuestos Similares

La N-Fluorobenzenosulfonimida se compara con otros agentes fluorantes electrófilos como las sales de N-fluoropiridinio y el difluoruro de xenón. Si bien estos compuestos también sirven como fuentes de flúor electrófilo, la N-Fluorobenzenosulfonimida a menudo se prefiere debido a su estabilidad, facilidad de manejo y condiciones de reacción suaves . Compuestos similares incluyen:

- Sales de N-fluoropiridinio

- Difluoruro de xenón

- N-fluorobenzenosulfonamida

Cada uno de estos compuestos tiene sus propias ventajas y limitaciones, pero la N-Fluorobenzenosulfonimida destaca por su versatilidad y amplia aplicabilidad en diversas transformaciones químicas .

Actividad Biológica

N-Fluorobenzenesulfonimide (NFSI) has emerged as a significant reagent in organic synthesis, particularly known for its dual functionality as both a fluorinating agent and an amidation source. Its biological activity, while primarily focused on its synthetic applications, has implications for various fields including medicinal chemistry and materials science.

NFSI is characterized by its ability to facilitate electrophilic fluorination and amidation reactions. The compound's reactivity is attributed to the presence of a fluorine atom, which can act as a leaving group, allowing for the formation of nitrogen-centered intermediates. This property makes NFSI a valuable tool for constructing C–N bonds, which are crucial in the development of pharmaceuticals.

Key Reactions Involving NFSI

- Fluorination Reactions : NFSI can selectively introduce fluorine into aromatic compounds, often yielding ortho- or para-fluorinated products depending on the substrate's electronic properties. For instance, studies have shown that NFSI can successfully fluorinate heteroaromatic compounds under mild conditions, achieving moderate to good yields .

- Amidation Reactions : The compound has also been utilized in amidation reactions where it acts as a nitrogen source. This has been particularly advantageous in synthesizing various nitrogen-containing pharmaceuticals .

Biological Applications and Case Studies

While direct biological activity data on NFSI itself is limited, its derivatives and the products formed from its reactions have been investigated for potential biological applications.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A notable application of NFSI is in the synthesis of fluorinated derivatives of known drugs. For example, the direct fluorination of naproxen, an anti-inflammatory drug, was achieved using NFSI, resulting in a C5-fluorinated product with significant yield . This highlights the potential of NFSI in modifying existing pharmaceuticals to enhance their efficacy or reduce side effects.

Case Study 2: Mechanochemical Reactions

Research has demonstrated that NFSI can be effectively used in mechanochemical processes to facilitate various reactions without the need for solvents. This method not only improves reaction times but also increases yields compared to traditional solvent-based methods . The ability to perform reactions under solvent-free conditions is particularly relevant in reducing environmental impact and improving sustainability in chemical manufacturing.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity and synthetic applications of NFSI:

| Property | Description |

|---|---|

| Reactivity | Acts as an electrophilic fluorination and amidation source; engages in mechanochemical reactions. |

| Fluorination Efficiency | Moderate to good yields in fluorination of heteroaromatic compounds; selective regioisomer formation. |

| Amidation Capability | Effective nitrogen source for constructing C–N bonds; applicable in pharmaceutical synthesis. |

| Environmental Impact | Solvent-free reactions promote sustainability; reduced waste generation during synthesis. |

Q & A

Q. Basic: What are the primary synthetic applications of NFSI in organic chemistry?

NFSI is a multifunctional reagent used in:

- Electrophilic Fluorination : Enantioselective α-fluorination of aldehydes via enamine catalysis (e.g., imidazolidinone catalysts) .

- C–H Amination : Transition-metal-catalyzed reactions (Pd, Cu, Se) for allylic, vinylic, or benzylic amination .

- Oxidation : Controlled oxidation of sulfides to sulfoxides (1.0 equiv NFSI) or sulfones (2.5 equiv NFSI) in H₂O .

Table 1 : Key Applications and Mechanisms

Q. Basic: How does NFSI enable enantioselective α-fluorination of aldehydes?

NFSI serves as an electrophilic fluorine source in organocatalytic systems. Using imidazolidinone catalysts (20 mol%), α-fluoroaldehydes are synthesized with high enantioselectivity. The reaction proceeds via enamine intermediates, where the catalyst controls the stereochemical outcome . Substrates include linear and branched aldehydes, with yields up to 90% and ee >95% .

Q. Advanced: What mechanistic factors govern site selectivity in Cu/NFSI-mediated C(sp³)–H functionalization?

Site selectivity (benzylic vs. tertiary C–H) depends on the hydrogen atom transfer (HAT) reagent:

- Cu/˙NSI adducts favor benzylic C–H due to lower HAT energy barriers.

- ˙OtBu or Cl˙ show broader reactivity but lower selectivity .

Table 2 : HAT Reagent Comparison in C(sp³)–H Activation

| Reagent | Selectivity Preference | Key Energy Barrier (kcal/mol) |

|---|---|---|

| Cu/˙NSI | Benzylic C–H | Δ‡ = 12.3 |

| ˙OtBu | Tertiary C–H | Δ‡ = 15.8 |

| Cl˙ | Mixed | Δ‡ = 14.1 |

Q. Advanced: How do reaction conditions influence Pd-catalyzed diamination vs. carboamination with NFSI?

Divergent pathways arise from Pd(IV) intermediates:

- Diamination : Syn addition via oxidative addition of NFSI to Pd(II), followed by SN2 displacement (k_H/k_D = 1.1 intermolecular isotope effect) .

- Carboamination : Anti addition via Pd(IV)-mediated C–H activation (k_H/k_D = 4.0 intramolecular isotope effect) .

Table 3 : Stereochemical Outcomes in Pd/NFSI Systems

| Pathway | Addition Type | Key Intermediate | Selectivity Factor |

|---|---|---|---|

| Diamination | Syn | Pd(IV)-amide | Inversion |

| Carboamination | Anti | Pd(IV)-arene | Retention |

Q. Advanced: How to control sulfide oxidation to sulfoxides or sulfones using NFSI?

The oxidation level is tunable via NFSI stoichiometry:

- Sulfoxides : 1.0 equiv NFSI in H₂O at 25°C (85–92% yield).

- Sulfones : 2.5 equiv NFSI in H₂O at 65°C (78–84% yield) .

Table 4 : Oxidation Conditions and Outcomes

| Target Product | NFSI (equiv) | Temp (°C) | Yield (%) |

|---|---|---|---|

| Sulfoxide | 1.0 | 25 | 85–92 |

| Sulfone | 2.5 | 65 | 78–84 |

Q. Basic: What role does NFSI play in selenium-catalyzed C–H amination?

NFSI acts as a terminal oxidant and nitrogen source in Se-catalyzed reactions. For example, intramolecular amination of ortho-vinyl anilines yields indoles via a selenium electrophile-mediated mechanism (up to 89% yield) .

Q. Advanced: How do computational studies clarify NFSI-mediated radical relay mechanisms?

DFT calculations reveal that Cu/˙NSI adducts lower HAT energy barriers (Δ‡ = 12.3 kcal/mol vs. 15.8 kcal/mol for ˙OtBu). Radical-polar crossover (RPC) pathways dominate in CuIII-mediated systems, while ligand-bound Cu favors radical addition .

Q. Basic: What advantages does NFSI offer over other fluorinating agents?

- Stability : Crystalline, shelf-stable, and non-gaseous.

- Selectivity : Tunable reactivity in fluorination/amination without side reactions (e.g., vs. Selectfluor) .

Q. Advanced: How does ligand choice affect functionalization pathways in Cu/NFSI systems?

Ligands dictate the dominant pathway:

- Bidentate ligands (e.g., bipyridine) favor RPC mechanisms via CuIII intermediates.

- Monodentate ligands promote radical addition to Cu-bound substrates .

Q. Advanced: What methods analyze competing pathways in NFSI oxidations?

Propiedades

IUPAC Name |

N-(benzenesulfonyl)-N-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKHFSNWQCZBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343177 | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133745-75-2 | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133745-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-fluoro-N-(phenylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FLUOROBENZENESULFONIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TGL3A00I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.